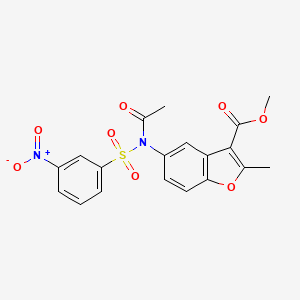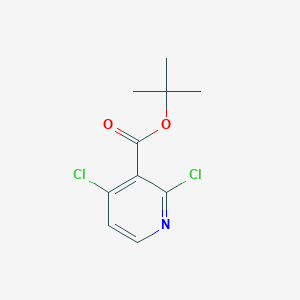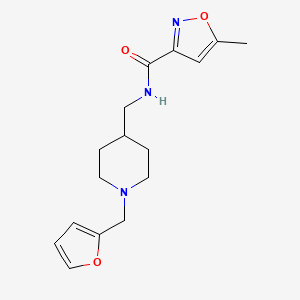
N-(2,4-ジメトキシフェニル)-4-オキソ-3-ペンチル-2-スルファニリデン-1H-キナゾリン-7-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C22H25N3O4S and its molecular weight is 427.52. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌活性
化合物の構造は、潜在的な抗菌特性を示唆しています。実際、研究者らは、ジチオロピロロン骨格に基づいて新規誘導体を合成しました。 これらの誘導体は、細菌のRNAポリメラーゼ(RNAP)を阻害します。RNAPは、細菌におけるRNA合成に関与する重要な酵素です 。注目すべきことに:
創薬
新規抗菌薬の緊急的なニーズを考えると、細菌RNAPを標的とする化合物は魅力的です。従来のリファマイシン(例えば、リファンピシン)は細菌RNAPに結合しますが、耐性が出現しています。細菌RNAPの「スイッチ領域」は、以前の特性評価された部位とは異なり、新規な薬物結合部位を提示します。 化合物7bはこの領域と相互作用し、強力な細菌RNAP阻害剤を開発するための潜在的なリード構造となっています 。
細胞毒性研究
化合物7bのLO2細胞に対する細胞毒性を評価しました。 正常なヒト細胞への影響を理解することは、薬物の安全性評価に不可欠です 。
生化学的特性
生化学的特性は、創薬において重要な役割を果たします。 Molsoftなどの計算ツールは、これらの特性を検証し、化合物のさらなる開発への適合性を保証します 。
併用療法
多剤耐性菌の増加を考えると、化合物7bを既存の抗生物質と組み合わせることで、相乗効果が得られる可能性があります。このような併用療法を調査することは、探求する価値のある道です。
要約すると、N-(2,4-ジメトキシフェニル)-4-オキソ-3-ペンチル-2-スルファニリデン-1H-キナゾリン-7-カルボキサミドは、潜在的な抗菌剤としての可能性を秘めており、その独自の構造は、複数の分野にわたるさらなる研究を促します 。さらに詳しい情報やその他の用途については、お気軽にお問い合わせください!
特性
CAS番号 |
421590-58-1 |
|---|---|
分子式 |
C22H25N3O4S |
分子量 |
427.52 |
IUPAC名 |
N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C22H25N3O4S/c1-4-5-6-11-25-21(27)16-9-7-14(12-18(16)24-22(25)30)20(26)23-17-10-8-15(28-2)13-19(17)29-3/h7-10,12-13H,4-6,11H2,1-3H3,(H,23,26)(H,24,30) |
InChIキー |
HUJULOHGFPHVIM-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=C(C=C(C=C3)OC)OC)NC1=S |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2506308.png)


![2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2506315.png)



![8-(3-(benzyl(methyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2506323.png)

![2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2506325.png)
![Ethyl 1-((3-(4-methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)piperidine-4-carboxylate](/img/structure/B2506327.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2506329.png)
![2-Oxabicyclo[2.1.1]hexan-4-yl(phenyl)methanamine;hydrochloride](/img/structure/B2506330.png)
